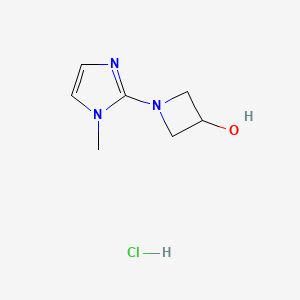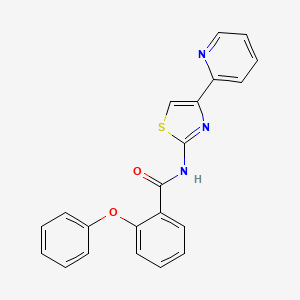
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further substituted with a pyridine moiety
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as 2-phenoxy-n-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole-containing compounds can have a wide range of effects on various biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole-containing compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the solvent used in the reaction has an important influence on the synthesis of compounds containing different substituents .
Análisis Bioquímico
Biochemical Properties
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The compound’s interaction with enzymes such as cyclooxygenase (COX) and rho-associated protein kinase 1 (ROCK-1) suggests its potential in modulating inflammatory and cancer-related pathways .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole-pyridine hybrids, including this compound, exhibit anticancer activity against prostate, liver, laryngeal, and breast cancer cell lines . The compound’s ability to inhibit protein kinases and other signaling molecules underscores its potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring allows it to interact with various enzymes and proteins, leading to the inhibition of COX enzymes and modulation of inflammatory responses . Additionally, its interaction with ROCK-1 and other protein kinases highlights its role in regulating cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects. Studies have shown that thiazole derivatives, including this compound, have a threshold effect, beyond which their toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thiazole ring allows it to participate in redox reactions and other metabolic processes, contributing to its diverse biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these molecules influences its localization and accumulation in different cellular compartments. Studies have shown that thiazole derivatives, including this compound, are efficiently transported and distributed within cells, enhancing their therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biological effects. Studies have shown that thiazole derivatives, including this compound, localize to the nucleus, mitochondria, and other organelles, influencing various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-halo ketones with thiourea under basic conditions to form the thiazole ring .
Next, the thiazole ring is coupled with a pyridine derivative through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage, which is typically achieved by reacting the thiazole-pyridine intermediate with phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and pyridine moieties.
Biological Studies: Used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.
2-phenoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Another isomer with the pyridine ring in the 3-position.
Uniqueness
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a compound of interest for further research .
Propiedades
IUPAC Name |
2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-18(14-27-21)17-11-6-7-13-22-17)16-10-4-5-12-19(16)26-15-8-2-1-3-9-15/h1-14H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEORLZNVYNTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
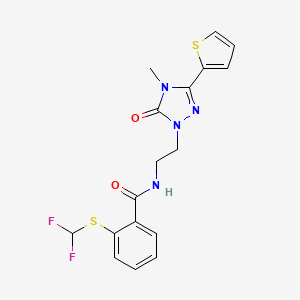
![1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one](/img/structure/B2613441.png)
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)
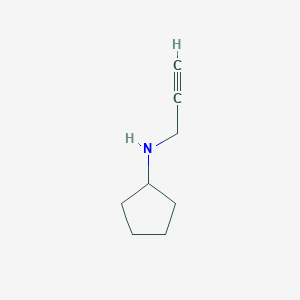
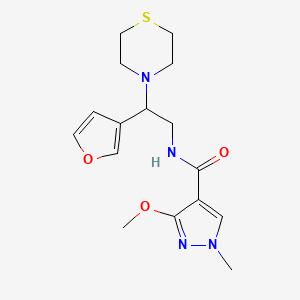
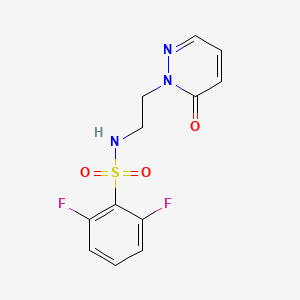
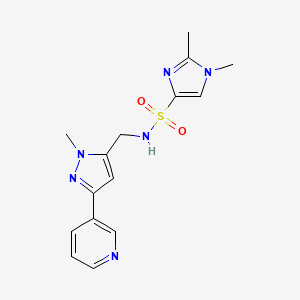
![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)
![2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
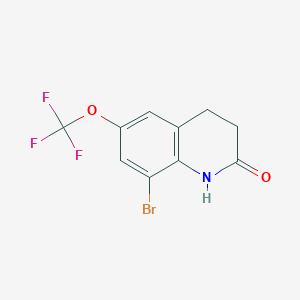
![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)
